molecular formula C9H10FN3O2S B13042877 1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

Cat. No.: B13042877
M. Wt: 243.26 g/mol
InChI Key: IEYWYPNEONJCFJ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a heterocyclic compound that features a unique combination of fluorine, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one typically involves the cycloaddition of acyliminium intermediates with alkynes. This process can be catalyzed by silver trifluoromethanesulfonate (AgNTf2), which facilitates the formation of the oxazinone skeleton . The reaction conditions are generally mild, and a range of chain N,O-acetals and terminal alkynes can be used to achieve moderate to good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazinone ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The sulfur atom in the methylthio group can participate in redox reactions, potentially affecting cellular redox balance. The oxazinone ring can interact with various enzymes, inhibiting their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is unique due to its combination of fluorine, sulfur, and nitrogen atoms within a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Biological Activity

1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a synthetic compound with potential therapeutic applications. Its unique structure suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₀FN₃O₂S
  • Molecular Weight : 243.26 g/mol
  • CAS Number : 2073047-05-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that pyrimidine derivatives can inhibit cell proliferation in breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines. The compound's ability to induce apoptosis in these cells is of particular interest for its potential as an anticancer agent .

2. Anticonvulsant Properties

Compounds related to pyrimidine derivatives have shown promise in anticonvulsant activity. For example, certain derivatives were evaluated in maximal electroshock seizure (MES) models and demonstrated effective seizure suppression at specific dosages. The structure-activity relationship (SAR) studies suggest that modifications at the methylthio group may enhance anticonvulsant efficacy .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell growth and survival.
  • Interaction with Receptors : Potential interactions with GABA receptors may contribute to its anticonvulsant properties .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyCompoundActivityFindings
Pyrimidine DerivativeCytotoxicityInduced apoptosis in MCF-7 cells; IC50 values indicated significant potency compared to standard treatments.
Benzyl Substituted AnalogAnticonvulsantExhibited ED50 values lower than phenobarbital in MES models; structure modifications enhanced activity.
PI3K InhibitorAntitumorDemonstrated effectiveness in reducing tumor size in xenograft models; supports the role of PI3K inhibition in tumor suppression.

Properties

Molecular Formula

C9H10FN3O2S

Molecular Weight

243.26 g/mol

IUPAC Name

1-(2-fluoroethyl)-7-methylsulfanyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one

InChI

InChI=1S/C9H10FN3O2S/c1-16-8-11-4-6-5-15-9(14)13(3-2-10)7(6)12-8/h4H,2-3,5H2,1H3

InChI Key

IEYWYPNEONJCFJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2COC(=O)N(C2=N1)CCF

Origin of Product

United States

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